molecular formula C40H70N7O18P3S B1246041 3-Oxopristanoyl-CoA

3-Oxopristanoyl-CoA

Cat. No. B1246041
M. Wt: 1062 g/mol
InChI Key: NQFYRDGBRBDQQG-SVFBWJQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxopristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxopristanic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pristanoyl-CoA and a 3-oxopristanic acid. It is a conjugate acid of a 3-oxopristanoyl-CoA(4-).

Scientific Research Applications

Enzymatic Characterization and Function

  • Acyl CoA Oxidase 3 (Aox3p) Activity : Aox3p from the yeast Yarrowia lipolytica, expressed in E. coli, catalyzes the oxidation of various acyl-CoA substrates, including hexanoyl-CoA and myristyl-CoA. This suggests a potential role in fatty acid metabolism (Luo et al., 2000).

Chemical Inhibition and Interactions

  • 3,4-Pentadienoyl-CoA as an Inhibitor : This compound is an inhibitor of pig-kidney general acyl-CoA dehydrogenase, reacting rapidly with the enzyme to form a covalent flavin adduct, impacting enzyme activity (Wenz et al., 2008).

Metabolic Engineering for Chemical Production

  • 3-Hydroxypropionic Acid Production : Research on Saccharomyces cerevisiae and E. coli has been conducted to engineer strains for the production of 3-hydroxypropionic acid (3-HP), a platform chemical for various industrial applications. This includes optimizing precursor and cofactor supply, suggesting potential for bio-based production (Chen et al., 2014); (Srirangan et al., 2016); (Liu et al., 2017).

Enzyme Specificity and Role in Metabolism

  • Sterol Carrier Protein X (SCPx) Function : SCPx is identified as a peroxisomal branched-chain beta-ketothiolase that specifically reacts with 3-oxopristanoyl-CoA, playing a central role in branched-chain fatty acid beta-oxidation in peroxisomes (Wanders et al., 1997).

Biosynthetic Pathways in Microorganisms

  • Biosynthesis from CO2 in Cyanobacteria : Research demonstrates the potential for photosynthetic production of 3-HP directly from CO2 in cyanobacteria, offering a sustainable alternative to petrochemical processes (Wang et al., 2016).

properties

Product Name

3-Oxopristanoyl-CoA

Molecular Formula

C40H70N7O18P3S

Molecular Weight

1062 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethyl-3-oxopentadecanethioate

InChI

InChI=1S/C40H70N7O18P3S/c1-24(2)10-8-11-25(3)12-9-13-26(4)14-15-28(48)27(5)39(53)69-19-18-42-30(49)16-17-43-37(52)34(51)40(6,7)21-62-68(59,60)65-67(57,58)61-20-29-33(64-66(54,55)56)32(50)38(63-29)47-23-46-31-35(41)44-22-45-36(31)47/h22-27,29,32-34,38,50-51H,8-21H2,1-7H3,(H,42,49)(H,43,52)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t25?,26?,27?,29-,32-,33-,34+,38-/m1/s1

InChI Key

NQFYRDGBRBDQQG-SVFBWJQPSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

3-oxo-pristanoyl-CoA
3-oxopristanoyl coenzyme A
3-oxopristanoyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopristanoyl-CoA
Reactant of Route 2
3-Oxopristanoyl-CoA
Reactant of Route 3
3-Oxopristanoyl-CoA
Reactant of Route 4
Reactant of Route 4
3-Oxopristanoyl-CoA
Reactant of Route 5
Reactant of Route 5
3-Oxopristanoyl-CoA
Reactant of Route 6
Reactant of Route 6
3-Oxopristanoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.